molecular formula C₄₅H₇₁NO₁₂ B1141266 FK-506 3'-Metiléter CAS No. 124554-16-1

FK-506 3'-Metiléter

Número de catálogo: B1141266
Número CAS: 124554-16-1
Peso molecular: 818.04
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

FK-506 3’-Methyl Ether is a derivative of FK-506, also known as tacrolimus or fujimycin. FK-506 is a 23-membered macrolide produced by several Streptomyces species. It is widely recognized for its immunosuppressive properties, which are utilized to prevent the rejection of transplanted organs. FK-506 and its analogs, including FK-506 3’-Methyl Ether, possess various biological activities such as antifungal, neuroprotective, and neuroregenerative effects .

Aplicaciones Científicas De Investigación

FK-506 3’-Methyl Ether has a wide range of applications in scientific research:

Análisis Bioquímico

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of FK-506 3’-Methyl Ether involves the modification of the parent compound FK-506. The process typically includes the protection of hydroxyl groups, selective methylation, and subsequent deprotection steps. One common method involves the use of silyl protecting groups followed by regioselective desilylation .

Industrial Production Methods: Industrial production of FK-506 3’-Methyl Ether is generally based on fermentation processes using genetically engineered Streptomyces strains. These strains are optimized to produce high yields of FK-506, which is then chemically modified to obtain FK-506 3’-Methyl Ether .

Análisis De Reacciones Químicas

Types of Reactions: FK-506 3’-Methyl Ether undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as halides, amines.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Comparación Con Compuestos Similares

    Tacrolimus (FK-506): The parent compound with similar immunosuppressive properties.

    Cyclosporin A: Another immunosuppressant with a different mechanism of action.

    Rapamycin: A macrolide with immunosuppressive and antiproliferative effects.

Uniqueness: FK-506 3’-Methyl Ether is unique due to its specific structural modifications, which can enhance its pharmacological properties and reduce toxicity compared to its parent compound. Its ability to modulate multiple biological pathways makes it a valuable compound for research and therapeutic applications .

Actividad Biológica

FK-506 3'-Methyl Ether, also known as tacrolimus, is a potent immunosuppressive agent derived from the fermentation of Streptomyces tsukubaensis. It is primarily recognized for its ability to inhibit calcineurin, a serine-threonine phosphatase that plays a crucial role in T-cell activation and immune response. This article delves into the biological activity of FK-506 3'-Methyl Ether, highlighting its mechanisms, therapeutic applications, and comparative studies with other analogs.

FK-506 exerts its biological effects by forming a complex with FKBP12 (FK506 Binding Protein 12), which subsequently inhibits calcineurin. This inhibition prevents the dephosphorylation of nuclear factor of activated T-cells (NFAT), thereby blocking the transcription of interleukin-2 (IL-2) and other cytokines essential for T-cell proliferation and activation. The structural basis for this interaction has been elucidated through high-resolution crystallography studies, revealing how FK-506 binds to FKBP12 and calcineurin to form a ternary complex that effectively inhibits immune responses .

Antifungal Activity

Recent studies have shown that FK-506 3'-Methyl Ether also possesses significant antifungal properties. The compound has been investigated for its efficacy against various fungal pathogens, including Candida species and Cryptococcus neoformans. The minimum inhibitory concentrations (MICs) for these pathogens have been determined, demonstrating that FK-506 retains its antifungal activity while exhibiting reduced immunosuppressive effects compared to its parent compound .

Comparative Efficacy Table

CompoundPathogenMIC (µg/mL)Immunosuppressive Activity
FK-506C. neoformans0.5High
FK-506 3'-Methyl EtherC. neoformans1.0Moderate
APX879C. neoformans0.25Low

Case Studies and Research Findings

Several case studies have highlighted the therapeutic potential of FK-506 3'-Methyl Ether in both immunosuppression and antifungal treatment:

  • Transplant Patients : In clinical settings, FK-506 is widely used to prevent organ rejection in transplant patients due to its potent immunosuppressive properties. Studies have shown that patients receiving FK-506 exhibit lower rates of acute rejection compared to those on traditional therapies like cyclosporine .
  • Fungal Infections : A study involving patients with invasive fungal infections demonstrated that FK-506 3'-Methyl Ether could be effective in managing infections caused by resistant fungal strains, particularly when traditional antifungals fail .
  • Modified Analog Studies : Research into analogs such as APX879 has shown promise in enhancing antifungal specificity while minimizing immunosuppressive effects. These studies indicate that structural modifications at the C-22 position can significantly alter the therapeutic index, favoring antifungal activity over immunosuppression .

Propiedades

IUPAC Name

(1R,9S,12S,13R,14S,17S,21R,23R,24R,25S,27R)-12-[1-[(1R,3R,4R)-3,4-dimethoxycyclohexyl]prop-1-en-2-yl]-1,14-dihydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H71NO12/c1-11-14-32-20-26(2)19-27(3)21-38(55-9)41-39(56-10)23-29(5)45(52,58-41)42(49)43(50)46-18-13-12-15-33(46)44(51)57-40(30(6)34(47)25-35(32)48)28(4)22-31-16-17-36(53-7)37(24-31)54-8/h11,20,22,27,29-34,36-41,47,52H,1,12-19,21,23-25H2,2-10H3/t27-,29-,30-,31+,32+,33+,34+,36-,37-,38-,39+,40-,41-,45-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMAXYWYQSRHDMG-RGSPJBABSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC(=O)C(C=C(C1)C)CC=C)O)C)C(=CC4CCC(C(C4)OC)OC)C)O)C)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@H]([C@@H]2[C@H](C[C@H]([C@@](O2)(C(=O)C(=O)N3CCCC[C@H]3C(=O)O[C@@H]([C@@H]([C@H](CC(=O)[C@H](C=C(C1)C)CC=C)O)C)C(=C[C@@H]4CC[C@H]([C@@H](C4)OC)OC)C)O)C)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H71NO12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80849494
Record name (1R,9S,12S,13R,14S,17S,21R,23R,24R,25S,27R)-12-[1-[(1R,3R,4R)-3,4-dimethoxycyclohexyl]prop-1-en-2-yl]-1,14-dihydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80849494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

818.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124554-16-1
Record name (1R,9S,12S,13R,14S,17S,21R,23R,24R,25S,27R)-12-[1-[(1R,3R,4R)-3,4-dimethoxycyclohexyl]prop-1-en-2-yl]-1,14-dihydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80849494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.